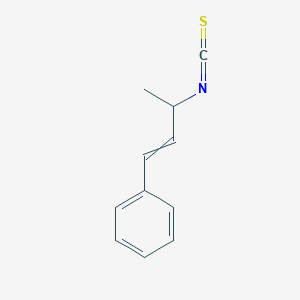
(3-Isothiocyanatobut-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isothiocyanatobut-1-en-1-yl)benzene is an organic compound that features both an isothiocyanate group and a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isothiocyanatobut-1-en-1-yl)benzene typically involves the reaction of a suitable precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of an allyl halide with potassium thiocyanate in the presence of a base, followed by a subsequent reaction with a benzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-Isothiocyanatobut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Isothiocyanatobut-1-en-1-yl)benzene involves its interaction with biological molecules. The isothiocyanate group can react with nucleophiles such as amino groups in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the butenyl group.
Allyl isothiocyanate: Similar structure but lacks the benzene ring.
Benzyl isothiocyanate: Similar structure but has a different alkyl chain.
Uniqueness
(3-Isothiocyanatobut-1-en-1-yl)benzene is unique due to the presence of both an isothiocyanate group and a conjugated butenyl group attached to a benzene ring
Propiedades
Número CAS |
919474-67-2 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
3-isothiocyanatobut-1-enylbenzene |
InChI |
InChI=1S/C11H11NS/c1-10(12-9-13)7-8-11-5-3-2-4-6-11/h2-8,10H,1H3 |
Clave InChI |
HYQSIRSSJAPMDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14186855.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)




![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)


![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)
